2-iso-Butoxy-5-fluorobenzoyl chloride
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Overview
Description
2-iso-Butoxy-5-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom and an iso-butoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-fluorobenzoyl chloride typically involves the reaction of 2-fluorobenzoic acid with iso-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride (SOCl2). The reaction proceeds as follows: [ \text{C6H4FO2OH} + \text{iso-C4H9OH} + \text{SOCl2} \rightarrow \text{C11H12ClFO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are used to hydrolyze the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Hydrolysis Products: The major products are 2-iso-butoxy-5-fluorobenzoic acid and hydrochloric acid.
Scientific Research Applications
2-iso-Butoxy-5-fluorobenzoyl chloride has several
Properties
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(13)5-9(10)11(12)14/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDIUMNMDDQLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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